molecular formula C12H17ClN2O B8420884 1-(4-Chloro-2-methoxyphenyl)-4-methylpiperazine

1-(4-Chloro-2-methoxyphenyl)-4-methylpiperazine

Cat. No. B8420884
M. Wt: 240.73 g/mol
InChI Key: UYZYNRCIDGYITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Palladium II acetate (25.09 mg, 0.11 mmol) was added to 4-chloro-1-iodo-2-methoxybenzene (300 mg, 1.12 mmol), 1-methylpiperazine (0.124 ml, 1.12 mmol), sodium 2-methylpropan-2-olate (215 mg, 2.23 mmol) and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (323 mg, 0.56 mmol) in toluene (4 ml) at room temperture under nitrogen. The resulting mixture was stirred at 100oC overnight. The reaction mixture was filtered through celite and then concentrated under reduced pressure. The crude product was then taken up in DCM and washed with water. The crude product was purified by chromatography in DCM:MeOH 0-->10% to afford 1-(4-chloro-2-methoxyphenyl)-4-methylpiperazine (171 mg, 63.6 %) as yellow oil. This was carried through to the next reaction immediately as it is a controlled substance.
Quantity
0.00223 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.00112 mol
Type
reactant
Reaction Step Three
Quantity
0.00112 mol
Type
reactant
Reaction Step Four
Quantity
0.000559 mol
Type
catalyst
Reaction Step Five
Quantity
0.000112 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
876
reaction index
NAME
1.3.3 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00223 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.004 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00112 mol
Type
reactant
Smiles
CN1CCNCC1
Step Four
Name
Quantity
0.00112 mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)Cl)I
Step Five
Name
Quantity
0.000559 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000112 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)OC
Measurements
Type Value Analysis
YIELD 63.57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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